2-(2,6-Dichlorophenyl)cyclopropanecarboxamide
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Overview
Description
2-(2,6-Dichlorophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H9Cl2NO It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug.
2-(2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar structural features.
Uniqueness
2-(2,6-Dichlorophenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9Cl2NO |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H2,13,14) |
InChI Key |
CFLBFLXWOILGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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